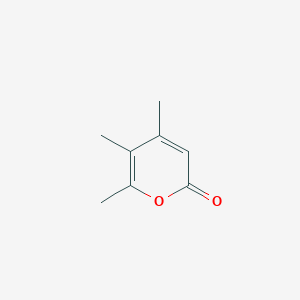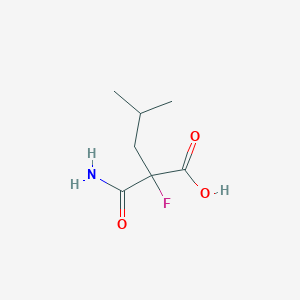
2-methyl-4-phenyl-3H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The unique structure of this compound contributes to its specific interactions with biological targets, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . The reaction involves the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine core.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs solvent-free conditions to enhance yield and purity. The use of environmentally friendly catalysts and scalable reaction conditions is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .
Aplicaciones Científicas De Investigación
2-Methyl-4-phenyl-3H-1,5-benzodiazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-methyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and anticonvulsant effects. The binding of the compound to the GABA receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Comparación Con Compuestos Similares
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and pharmacological profile. Unlike other benzodiazepines, its structure allows for selective interactions with certain receptor subtypes, potentially leading to fewer side effects and more targeted therapeutic effects .
Propiedades
Número CAS |
14926-34-2 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methyl-4-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
Clave InChI |
NXJLWNIHIMTUKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C(C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)


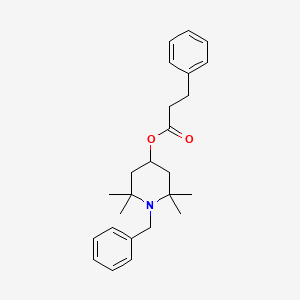
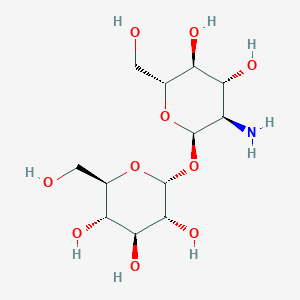
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)
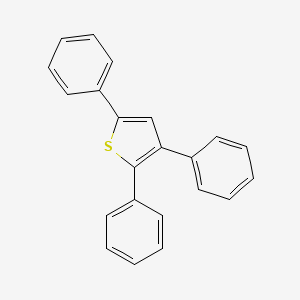

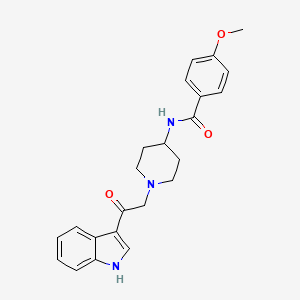
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
